2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate
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Overview
Description
2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate is a chemical compound with the molecular formula C11H11NO4S2 and a molecular weight of 285.34 g/mol It is characterized by the presence of a hydroxyl group attached to a phenyl ring, a thienylmethyl group, and a sulfamate group
Preparation Methods
The synthesis of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate typically involves the reaction of 2-hydroxyphenylsulfamate with 2-thienylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the sulfamate group or other reducible functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, where nucleophiles such as amines or thiols can replace the sulfamate moiety, leading to the formation of new derivatives.
Scientific Research Applications
2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that can be harnessed for drug development.
Industry: The compound finds applications in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamate moiety play crucial roles in its binding to enzymes, receptors, or other biomolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives .
Comparison with Similar Compounds
2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate can be compared with other similar compounds, such as:
2-hydroxyphenyl-N-(2-furylmethyl)sulfamate: This compound has a furylmethyl group instead of a thienylmethyl group. The presence of the furan ring may lead to different chemical and biological properties.
2-hydroxyphenyl-N-(2-pyridylmethyl)sulfamate: The pyridylmethyl group in this compound introduces a nitrogen atom into the ring structure, which can affect its reactivity and interactions with biological targets.
2-hydroxyphenyl-N-(2-benzylmethyl)sulfamate: This compound contains a benzylmethyl group, which may enhance its stability and lipophilicity compared to the thienylmethyl derivative.
Each of these compounds has unique properties that make them suitable for different applications, and their comparison helps in understanding the specific advantages and limitations of this compound.
Biological Activity
2-Hydroxyphenyl-N-(2-thienylmethyl)sulfamate, with the CAS number 478260-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-hydroxyphenylsulfamate and 2-thienylmethyl chloride. This reaction is generally conducted in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate the process. The product is then purified through recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.
- Antifungal Properties : Studies suggest that it may inhibit fungal growth, making it a candidate for antifungal drug development.
- Anticancer Effects : Preliminary evaluations indicate possible cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydroxyl group and sulfamate moiety are crucial for binding to enzymes and receptors, potentially leading to the inhibition or activation of various cellular pathways. These interactions may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other sulfamate derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Hydroxyphenyl-N-(2-furylmethyl)sulfamate | Structure | Antimicrobial, but less effective than thienyl derivative |
2-Hydroxyphenyl-N-(2-pyridylmethyl)sulfamate | Structure | Exhibits moderate antifungal activity |
2-Hydroxyphenyl-N-(2-benzylmethyl)sulfamate | Structure | Enhanced stability and lipophilicity; potential for drug formulation |
This table highlights that while all these compounds share a common structural framework, their biological activities differ significantly based on their substituents.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antifungal Activity Assessment : The compound was tested against Candida albicans, showing promising results in inhibiting fungal growth at low concentrations.
- Cytotoxicity Evaluation : Studies on various cancer cell lines revealed that the compound induced apoptosis in T-lymphoblastic leukemia cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting its selective cytotoxicity .
Properties
IUPAC Name |
(2-hydroxyphenyl) N-(thiophen-2-ylmethyl)sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c13-10-5-1-2-6-11(10)16-18(14,15)12-8-9-4-3-7-17-9/h1-7,12-13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOMVARJNLLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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